4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol
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Description
4-cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H16N4S and its molecular weight is 224.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- New 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide have been synthesized, showing good to moderate antimicrobial activity against various bacterial strains. This research highlights the potential of triazole derivatives in combating microbial infections (Hacer Bayrak et al., 2009).
Trypanocidal Evaluation
- Novel 1,2,4-triazole-3-thiones derived from natural piperine have demonstrated significant trypanocidal activity against Trypanosoma cruzi, indicating their potential as antiparasitic agents (T. Franklim et al., 2013).
BSA Binding and Biological Screening
- A series of new compounds derived from a related triazole thiol structure were synthesized and showed high activity for acetylcholinesterase inhibition, suggesting their potential therapeutic application in diseases like Alzheimer's (J. Iqbal et al., 2020).
Synthesis and Characterization for Pharmacological Studies
- Research into the synthesis, characterization, and biological evaluation of triazole derivatives continues to reveal a range of potential pharmacological applications, including antimicrobial and anti-inflammatory effects (A. O. Sarhan et al., 2008).
Antifungal Compound Solubility and Pharmacokinetics
- Studies on the solubility thermodynamics and partitioning processes of novel antifungal compounds within the triazole class have provided insights into their pharmacokinetic properties, supporting their development as therapeutic agents (T. Volkova et al., 2020).
Properties
IUPAC Name |
4-cyclopropyl-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S/c15-10-12-11-9(14(10)8-4-5-8)13-6-2-1-3-7-13/h8H,1-7H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXLWDJVSRBGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NNC(=S)N2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.